molecular formula C14H13ClO2 B3133392 2-(6-methoxynaphthalen-2-yl)propanoyl Chloride CAS No. 38835-18-6

2-(6-methoxynaphthalen-2-yl)propanoyl Chloride

Cat. No.: B3133392
CAS No.: 38835-18-6
M. Wt: 248.7 g/mol
InChI Key: UODROGXCIVAQDJ-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)propanoyl chloride is a chemical compound with the molecular formula C14H13ClO2. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a propanoyl chloride group at the 2nd position of the naphthalene ring. This compound is often used in organic synthesis and research due to its reactivity and functional properties .

Preparation Methods

The synthesis of 2-(6-methoxynaphthalen-2-yl)propanoyl chloride typically involves the reaction of 6-methoxy-2-naphthoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Material: 6-methoxy-2-naphthoic acid

    Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

    Solvent: Anhydrous dichloromethane (DCM)

    Conditions: Reflux under an inert atmosphere (e.g., nitrogen or argon)

The reaction proceeds with the formation of this compound as the main product .

Chemical Reactions Analysis

2-(6-Methoxynaphthalen-2-yl)propanoyl chloride is highly reactive due to the presence of the acyl chloride group. It undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution: : The acyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

      Reagents: Amines, alcohols, thiols

      Conditions: Typically carried out in anhydrous solvents like DCM or tetrahydrofuran (THF) at low temperatures.

      Products: Amides, esters, thioesters

  • Hydrolysis: : In the presence of water or moisture, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

      Reagents: Water

      Conditions: Ambient temperature

      Products: 6-methoxy-2-naphthoic acid

  • Reduction: : The acyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)propanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-methoxynaphthalen-2-yl)propanoyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives and conjugates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

2-(6-Methoxynaphthalen-2-yl)propanoyl chloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODROGXCIVAQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7 ml of thionyl chloride were cautiously added to a solution of 2.3 g of 2-(6-methoxy-2-naphtyl)propionic acid in 15 ml of anhydrous chloroform. The reaction mixture was stirred for 40 minutes at room temperature and then the solvent was evaporated at a reduced pressure, obtaining 2.23 g of 2-(6-methoxy-2-naphtyl)propionylchloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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